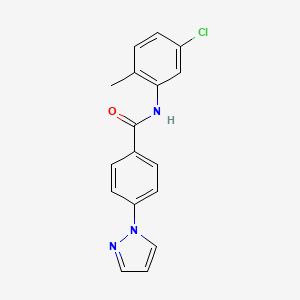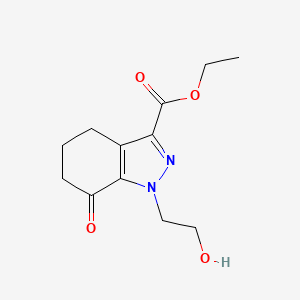![molecular formula C18H23N3O2 B13367564 N-[2-(pyridin-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13367564.png)
N-[2-(pyridin-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-pyridinyl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that features a pyridine ring, a pyrrole ring, and a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-pyridinyl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and pyrrole intermediates, followed by their coupling with the tetrahydropyran moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N-[2-(2-pyridinyl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of partially or fully hydrogenated products.
科学的研究の応用
N-[2-(2-pyridinyl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-[2-(2-pyridinyl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets. The pyridine and pyrrole rings can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially modulating their activity. Additionally, the compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 4-Hydroxy-2-quinolones
Uniqueness
N-[2-(2-pyridinyl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to its combination of pyridine, pyrrole, and tetrahydropyran rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a diverse range of molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C18H23N3O2 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
N-(2-pyridin-2-ylethyl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C18H23N3O2/c22-17(20-10-6-16-5-1-2-9-19-16)15-18(7-13-23-14-8-18)21-11-3-4-12-21/h1-5,9,11-12H,6-8,10,13-15H2,(H,20,22) |
InChIキー |
SMFVQAPFADLOIS-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1(CC(=O)NCCC2=CC=CC=N2)N3C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide](/img/structure/B13367482.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B13367490.png)
![2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B13367509.png)
![N-(3-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13367513.png)
![4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13367519.png)
![4-[1-(3-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B13367531.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B13367532.png)
![3-(1-Benzofuran-2-yl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367546.png)

![1-[2-(2,4-Dibromophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B13367560.png)

![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367576.png)
![N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N'-methylpropane-1,3-diamine](/img/structure/B13367584.png)

